3-((Benzyloxy)methyl)-1H-pyrazole
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Overview
Description
3-((Benzyloxy)methyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a benzyloxy methylating agent. One common method includes the use of benzyl alcohol and a suitable base to form the benzyloxy methyl group, followed by cyclization to form the pyrazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-((Benzyloxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the pyrazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
3-((Benzyloxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3-((Benzyloxy)methyl)-1H-imidazole
- 3-((Benzyloxy)methyl)-1H-oxazole
- 3-((Benzyloxy)methyl)-1H-thiazole
Comparison: 3-((Benzyloxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-14-9-11-6-7-12-13-11/h1-7H,8-9H2,(H,12,13) |
InChI Key |
KFKAPFOBVSSJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=NN2 |
Origin of Product |
United States |
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